4,6-Dimethoxypyridine-3-boronic acid 4,6-Dimethoxypyridine-3-boronic acid
Brand Name: Vulcanchem
CAS No.: 915021-19-1
VCID: VC3051789
InChI: InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3
SMILES: B(C1=CN=C(C=C1OC)OC)(O)O
Molecular Formula: C7H10BNO4
Molecular Weight: 182.97 g/mol

4,6-Dimethoxypyridine-3-boronic acid

CAS No.: 915021-19-1

Cat. No.: VC3051789

Molecular Formula: C7H10BNO4

Molecular Weight: 182.97 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dimethoxypyridine-3-boronic acid - 915021-19-1

Specification

CAS No. 915021-19-1
Molecular Formula C7H10BNO4
Molecular Weight 182.97 g/mol
IUPAC Name (4,6-dimethoxypyridin-3-yl)boronic acid
Standard InChI InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3
Standard InChI Key UHGCUDIEQMAMTD-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1OC)OC)(O)O
Canonical SMILES B(C1=CN=C(C=C1OC)OC)(O)O

Introduction

Chemical Structure and Properties

Molecular Structure

4,6-Dimethoxypyridine-3-boronic acid is a pyridine derivative featuring a boronic acid group (-B(OH)₂) at the 3-position and methoxy groups (-OCH₃) at positions 4 and 6 of the pyridine ring. The molecular formula is C₇H₁₀BNO₄, similar to its structural isomer 2,6-dimethoxypyridine-3-boronic acid .

Physical Properties

While specific data for 4,6-Dimethoxypyridine-3-boronic acid is not directly available, we can reference properties of similar compounds. For example, 2,6-Dimethoxypyridine-3-boronic acid has a melting point range of 108-109°C (226.4-228.2°F) and appears as a white to off-white solid . Based on structural similarities, 4,6-Dimethoxypyridine-3-boronic acid would likely exhibit comparable physical characteristics, though the different positioning of the methoxy groups may result in some variation in melting point and solubility properties.

Chemical Reactivity

The reactivity of 4,6-Dimethoxypyridine-3-boronic acid is primarily determined by the boronic acid functional group, which makes it particularly useful in cross-coupling reactions. The electron-donating methoxy groups at positions 4 and 6 would likely influence the electronic properties of the pyridine ring and subsequently affect the reactivity of the boronic acid group at position 3.

Synthesis Methods

General Synthetic Routes

The synthesis of pyridine boronic acids typically follows established methods that can be applied to 4,6-Dimethoxypyridine-3-boronic acid:

Borylation Reactions

Based on similar compounds, the synthesis would likely involve borylation of a suitable 4,6-dimethoxypyridine precursor. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Electrophilic Trapping

Another potential synthetic route involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically performed at low temperatures to prevent over-alkylation, this method helps ensure the formation of boronic esters rather than borinic esters.

Reaction Conditions

Based on the synthesis of similar compounds, the reaction conditions would typically include:

  • Inert atmosphere (nitrogen or argon)

  • Elevated temperatures for complete conversion

  • Specific catalysts, particularly palladium-based catalysts

  • Appropriate solvent systems such as toluene, ethanol, or water

Applications in Organic Synthesis

Suzuki-Miyaura Coupling Reactions

The primary application of 4,6-Dimethoxypyridine-3-boronic acid, like other pyridine boronic acids, would be in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in forming carbon-carbon bonds between the pyridine ring and various aryl or vinyl halides.

Table 4.1: Typical Reaction Conditions for Suzuki-Miyaura Coupling with Pyridine Boronic Acids

ComponentCommon ExamplesFunction
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂Facilitates coupling
BaseK₂CO₃, Na₂CO₃, Cs₂CO₃Activates boronic acid
SolventToluene, THF, Dioxane/WaterReaction medium
Temperature60-100°CProvides activation energy
Time6-24 hoursEnsures complete reaction

Building Block in Pharmaceutical Synthesis

Methoxypyridine boronic acids serve as valuable building blocks in the synthesis of biologically active compounds. The methoxy groups at positions 4 and 6 would provide specific electronic and steric properties that could be advantageous in designing compounds with targeted biological activities .

Comparison with Similar Compounds

Structural Analogs

Table 7.1: Comparison of 4,6-Dimethoxypyridine-3-boronic Acid with Related Compounds

CompoundStructure DifferencesKey PropertiesApplications
4,6-Dimethoxypyridine-3-boronic acidMethoxy groups at positions 4 and 6Predicted similar to related compoundsCross-coupling reactions, potential pharmaceutical synthesis
4,6-Dimethylpyridine-3-boronic acidMethyl groups instead of methoxy groupsUseful in Suzuki-Miyaura cross-coupling reactionsOrganic synthesis, pharmaceutical intermediates
2,6-Dimethoxypyridine-3-boronic acidMethoxy groups at positions 2 and 6Melting point: 108-109°C, white to off-white solidDrug development, catalysis, material science
2,6-Dimethoxypyridine-3,5-diboronic acidAdditional boronic acid group at position 5Enhanced reactivity due to two boronic acid groupsCross-coupling reactions, synthesis of complex organic molecules

Unique Features

The specific positioning of methoxy groups at the 4 and 6 positions in 4,6-Dimethoxypyridine-3-boronic acid would likely confer unique electronic and steric properties compared to its isomers. These differences could influence:

  • Reactivity in coupling reactions

  • Binding affinity in biological systems

  • Physical properties such as solubility and stability

  • Selectivity in catalytic applications

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